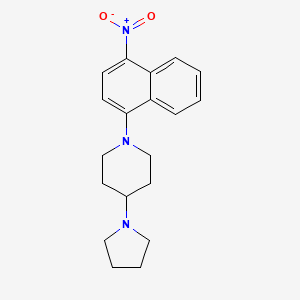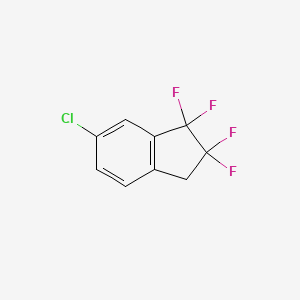
3,3',3''-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is a complex organic compound characterized by its symmetrical structure and multiple carbazole units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) typically involves the following steps:
Formation of the Benzene Core: The benzene-1,3,5-triyl core is synthesized through a series of reactions, often starting with benzene derivatives.
Attachment of Carbazole Units: The carbazole units are introduced through a series of substitution reactions. This involves the use of reagents such as butyl bromide and carbazole under specific conditions to ensure the correct attachment to the benzene core.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole units are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce fully hydrogenated carbazole compounds.
科学的研究の応用
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Its ability to absorb and emit light at specific wavelengths makes it useful in photonic devices and sensors.
Material Science: The compound can be used to develop new materials with unique electronic and optical properties.
Biological Research: It may serve as a probe or marker in biological studies due to its fluorescence properties.
作用機序
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The multiple carbazole units allow for extensive conjugation, facilitating electron transfer and light absorption/emission processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions.
類似化合物との比較
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of functional groups, exhibiting unique electronic properties.
Benzene-1,3,5-triyl triformate: Another compound with a benzene-1,3,5-triyl core, used as a CO source in carbonylation reactions.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is unique due to its specific combination of carbazole units and butyl groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
特性
CAS番号 |
849908-78-7 |
|---|---|
分子式 |
C54H51N3 |
分子量 |
742.0 g/mol |
IUPAC名 |
3-[3,5-bis(9-butylcarbazol-3-yl)phenyl]-9-butylcarbazole |
InChI |
InChI=1S/C54H51N3/c1-4-7-28-55-49-19-13-10-16-43(49)46-34-37(22-25-52(46)55)40-31-41(38-23-26-53-47(35-38)44-17-11-14-20-50(44)56(53)29-8-5-2)33-42(32-40)39-24-27-54-48(36-39)45-18-12-15-21-51(45)57(54)30-9-6-3/h10-27,31-36H,4-9,28-30H2,1-3H3 |
InChIキー |
DGCQKFBWAUYCJT-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CCCC)C7=CC8=C(C=C7)N(C9=CC=CC=C98)CCCC)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)

